3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride
Description
Nomenclature and Structural Identification
The systematic nomenclature of 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 3-[(3-fluorophenyl)methoxy]azetidine hydrochloride. The molecular structure consists of a central azetidine ring, which is a saturated four-membered nitrogen-containing heterocycle, substituted at the 3-position with a benzyl ether moiety where the benzyl group carries a fluorine atom at the meta position relative to the methylene bridge. The hydrochloride designation indicates the presence of a chloride counterion associated with the protonated nitrogen atom of the azetidine ring, forming a stable salt structure.
The compound's structural identity is definitively established through multiple analytical parameters that provide comprehensive characterization data. The molecular formula for the hydrochloride salt is C₁₀H₁₃ClFNO, with a molecular weight of 217.67 grams per mole, while the free base form exhibits the formula C₁₀H₁₂FNO with a molecular weight of 181.21 grams per mole. The Chemical Abstracts Service registry number for the hydrochloride salt is 1185298-06-9, while the free base form is catalogued under 1121634-60-3, providing unambiguous identification within chemical databases.
Table 1: Structural Identification Parameters for this compound
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClFNO | C₁₀H₁₂FNO |
| Molecular Weight | 217.67 g/mol | 181.21 g/mol |
| Chemical Abstracts Service Number | 1185298-06-9 | 1121634-60-3 |
| PubChem Compound Identifier | 46737036 | 25220728 |
| Simplified Molecular Input Line Entry System | C1C(CN1)OCC2=CC(=CC=C2)F.Cl | C1C(CN1)OCC2=CC(=CC==C2)F |
| International Chemical Identifier Key | BZSUJDZAVLZKRE-UHFFFAOYSA-N | TUWBGMULNBNBPE-UHFFFAOYSA-N |
The three-dimensional molecular structure reveals important conformational features that influence the compound's reactivity and potential biological activity. The azetidine ring adopts a puckered conformation due to ring strain, with the nitrogen atom positioned slightly out of the plane formed by the three carbon atoms. The benzyl ether substituent extends away from the ring, creating a distinctive molecular geometry that positions the fluorine atom in a specific spatial orientation relative to the heterocyclic core. This structural arrangement contributes to the compound's unique physicochemical properties and distinguishes it from other azetidine derivatives lacking fluorine substitution.
Historical Context and Development
The development of this compound emerges from the broader historical evolution of azetidine chemistry, which has experienced significant advancement since the mid-twentieth century. Azetidines themselves were first recognized as important structural motifs following the discovery and characterization of naturally occurring azetidine-containing compounds, most notably azetidine-2-carboxylic acid, which was identified in 1955 as a naturally occurring amino acid analog found in various plant species. This discovery sparked initial interest in four-membered nitrogen heterocycles and their potential biological significance.
The synthetic accessibility of azetidines received a major advancement through the pioneering work of François Couty, who developed efficient synthetic methodologies for constructing azetidine rings from readily available starting materials. Couty's azetidine synthesis, which enables the preparation of enantiopure azetidines from beta-amino alcohols through chlorination followed by cyclization, established practical approaches for synthesizing diverse azetidine derivatives. This methodology proved particularly valuable for pharmaceutical research, as evidenced by its adoption by major research institutions including the Broad Institute of Massachusetts Institute of Technology and Harvard for developing central nervous system-focused compound libraries.
The specific development of fluorinated azetidine derivatives, including this compound, represents a more recent advancement driven by the recognition of fluorine's unique properties in medicinal chemistry. Fluorine substitution in organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The incorporation of fluorine atoms into heterocyclic scaffolds has become a standard strategy in contemporary drug discovery, leading to increased interest in synthesizing and characterizing fluorinated azetidine derivatives.
Recent advances in azetidine chemistry have been facilitated by improved synthetic methodologies and analytical techniques that enable the preparation and characterization of complex azetidine derivatives. The development of metal-catalyzed cycloisomerization strategies has provided new approaches for constructing four-membered heterocycles, including azetidines, through mild reaction conditions with broad functional group tolerance. These methodological advances have made compounds like this compound more accessible for research applications and have contributed to their increased utilization in various scientific investigations.
Classification within Heterocyclic Chemistry
This compound belongs to the fundamental class of saturated nitrogen-containing heterocycles, specifically categorized as a four-membered ring heterocycle or azetidine derivative. Within the broader classification system established by the International Union of Pure and Applied Chemistry, this compound falls under the category of saturated heterocyclic compounds containing nitrogen as the sole heteroatom in a four-membered ring structure. The systematic classification places azetidines between the highly strained and reactive three-membered aziridines and the more stable five-membered pyrrolidines, creating a unique position in terms of reactivity and stability characteristics.
According to the Cooperative Patent Classification system used for organizing chemical patents, compounds containing azetidine rings are classified under section C07D, which encompasses heterocyclic compounds. More specifically, azetidines fall within the range designated for compounds containing a single heterocycle, and the presence of the fluorinated benzyl substituent further refines the classification based on the nature and position of substituents attached to the heterocyclic core. This systematic classification facilitates the organization and retrieval of information related to azetidine derivatives in patent databases and scientific literature.
Table 2: Ring Strain Comparison of Four-Membered Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Stability Characteristics |
|---|---|---|---|
| Aziridine | 3-membered | 27.7 | Highly strained, reactive |
| Azetidine | 4-membered | 25.4 | Moderately strained, selectively reactive |
| Pyrrolidine | 5-membered | 5.4 | Low strain, stable |
| Piperidine | 6-membered | 0 | No significant ring strain |
The ring strain exhibited by azetidines, approximately 25.4 kilocalories per mole, positions these compounds in a particularly favorable range for synthetic applications. This level of strain is sufficient to activate the azetidine ring toward nucleophilic ring-opening reactions while maintaining adequate stability for handling and storage under normal laboratory conditions. The strategic position between highly reactive aziridines and unreactive larger ring systems makes azetidines valuable intermediates for selective bond formation and ring expansion reactions.
The presence of the fluorinated benzyl ether substituent in this compound introduces additional classification considerations related to organofluorine chemistry. Fluorinated organic compounds constitute a specialized subset of chemical compounds with distinctive properties arising from the unique characteristics of the carbon-fluorine bond. The meta-fluorine substitution pattern on the benzyl group creates specific electronic effects that influence the compound's reactivity and potential biological activity, distinguishing it from other azetidine derivatives with different substitution patterns.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of contemporary chemical science, reflecting the compound's versatility as both a synthetic intermediate and a potential bioactive molecule. In medicinal chemistry research, this compound represents an important scaffold for drug discovery efforts, particularly in the development of central nervous system-active compounds where the unique properties of four-membered heterocycles can contribute to favorable pharmacological profiles. The incorporation of azetidine rings into pharmaceutical molecules has been associated with enhanced potency, selectivity, and metabolic stability compared to traditional five- and six-membered ring analogs.
The fluorine substitution pattern in this compound contributes significantly to its research value through multiple mechanisms that enhance its utility in chemical investigations. Fluorine atoms can serve as bioisosteres for hydrogen atoms while introducing distinct electronic and steric effects that modulate molecular interactions. The strategic placement of fluorine at the meta position of the benzyl group creates specific electronic effects that can influence the compound's binding affinity to biological targets and its overall pharmacokinetic properties. Research has demonstrated that fluorinated analogs often exhibit improved metabolic stability and altered lipophilicity profiles compared to their non-fluorinated counterparts.
Table 3: Research Applications of this compound
| Research Domain | Application Type | Specific Utility |
|---|---|---|
| Medicinal Chemistry | Scaffold Development | Central nervous system drug discovery |
| Synthetic Chemistry | Intermediate Synthesis | Ring expansion and functionalization reactions |
| Materials Science | Building Block | Polymer incorporation and materials modification |
| Chemical Biology | Probe Development | Biological pathway investigation |
The synthetic utility of this compound extends beyond its direct application as a pharmaceutical intermediate to encompass its role in developing new synthetic methodologies. The compound's reactivity profile, influenced by both the ring strain of the azetidine core and the electronic effects of the fluorinated benzyl substituent, makes it an attractive substrate for investigating novel chemical transformations. Research has shown that azetidine derivatives can undergo diverse reactions including nucleophilic ring-opening, oxidative functionalization, and metal-catalyzed coupling reactions, providing access to structurally complex molecules with potential biological activity.
Contemporary research efforts have highlighted the importance of azetidine-containing compounds in addressing current challenges in drug discovery, particularly the need for novel chemical scaffolds that can access unexplored regions of chemical space. The unique three-dimensional structure of azetidines, combined with their distinctive reactivity profile, offers opportunities for developing compounds with novel mechanisms of action and improved therapeutic profiles. The specific case of this compound exemplifies how strategic substitution of established heterocyclic cores can generate new compounds with enhanced research potential.
The growing recognition of azetidines as privileged scaffolds in medicinal chemistry has been supported by successful examples of azetidine-containing drugs and clinical candidates, demonstrating the practical value of this heterocyclic system. Research institutions and pharmaceutical companies have invested significantly in developing azetidine-based compound libraries, recognizing the potential of these scaffolds to generate lead compounds with favorable drug-like properties. The specific structural features of this compound position it as a valuable component of such research efforts, offering unique opportunities for structure-activity relationship studies and lead optimization programs.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUJDZAVLZKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Azetidine Ring Formation from α-Amino Ketones
Based on literature, azetidine rings can be synthesized through exothermic cyclizations of α-amino ketones, often catalyzed by acids or metals, with the diazo ketone pathway being prominent but toxic. An alternative involves exo-tet cyclizations of α-amino ketones, which are more versatile and safer.
α-Amino ketone → Cyclization (acid or metal-catalyzed) → Azetidine core
Research indicates that chiral azetidin-3-ones can be synthesized with high enantiomeric excess using natural amino acids as chiral pools.
Fluorobenzylation and Functionalization
The fluorobenzyl group is introduced via nucleophilic substitution, often after forming a suitable precursor such as a benzyl halide or sulfonate ester. Fluorination reagents like tetra-n-butylammonium fluoride (TBAF) are employed for selective fluorination.
- Formation of a benzyl halide or sulfonate ester.
- Nucleophilic substitution with the azetidine nitrogen.
- Fluorination of the benzyl moiety if necessary.
Specific Route Using Sulfonate Intermediates
One detailed method involves:
- Conversion of azetidine carboxylic acids to methyl esters.
- Reduction to amines or alcohols.
- Sulfonation with methanesulfonyl chloride.
- Fluorination with triethylamine trihydrofluoride.
This pathway allows for high regioselectivity and yields.
Data Tables of Reaction Conditions and Yields
| Step | Starting Material | Reagent / Catalyst | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid | Thionyl chloride, methanol | Reflux | Methyl azetidine-3-carboxylate hydrochloride | ~77% | Acid to ester conversion |
| 2 | Methyl ester | Sodium borohydride | DCM, room temp | Reduced amine | ~88% | Ester reduction to amine |
| 3 | Amine | Methanesulfonyl chloride | DCM, triethylamine | Sulfonate ester | Variable | Sulfonation step |
| 4 | Sulfonate ester | Triethylamine trihydrofluoride | Room temp | Fluorinated azetidine | ~43-88% | Fluorination step |
| 5 | Benzyl halide | Base (DIEA) | CH2Cl2, room temp | Benzylated azetidine | Variable | Benzylation step |
| 6 | Final compound | Hydrochloric acid | Room temp | Hydrochloride salt | Quantitative | Salt formation |
Note: Yields vary depending on reaction conditions and specific intermediates.
Research Findings and Innovations
- Patents reveal that the synthesis of fluorinated azetidines often employs multiple protection-deprotection steps to ensure regioselectivity and stereoselectivity.
- Alternative routes include cyclization of fluorinated precursors with subsequent functionalization, which can improve yields and stereochemical control.
- The use of chiral auxiliaries and natural amino acids has been shown to produce enantiomerically pure azetidines with high efficiency.
- Fluorination reagents such as TBAF and hydrogen fluoride/trimethylamine are preferred for their selectivity and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride is being investigated for its potential therapeutic effects. Notably, it has shown promise in:
- Neurological Disorders : The compound interacts with glutamate receptors, which are crucial for synaptic transmission. This interaction may lead to developments in treatments for conditions like Alzheimer's disease and schizophrenia.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, making it a valuable tool in drug discovery and development.
Biological Research
The compound serves as a building block for synthesizing more complex molecules. Its utility extends to:
- Protein Modifications : It is employed in studies focused on enzyme interactions and modifications of proteins, enhancing our understanding of biochemical pathways.
- Antimicrobial and Anticancer Studies : Research indicates potential biological activities that could lead to the development of new antimicrobial agents or anticancer therapies.
Industrial Applications
In the chemical industry, this compound is utilized for:
- Specialty Chemicals Production : It acts as a precursor in the synthesis of various specialty chemicals, enhancing the efficiency of chemical processes.
- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities, particularly in polymer chemistry.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurological Disorders | Demonstrated interaction with glutamate receptors; potential for treating synaptic dysfunctions. |
| Study B | Enzyme Interactions | Showed modulation of enzyme activities; significant implications for drug design. |
| Study C | Anticancer Activity | Indicated potential cytotoxic effects against cancer cell lines; further investigation needed for therapeutic use. |
Mechanism of Action
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride
- Molecular Formula: $ \text{C}{12}\text{H}{17}\text{ClFNO} $
- Key Differences :
- Ring Size : 6-membered piperidine vs. 4-membered azetidine.
- Substitution Position : Oxygen linked at position 4 (piperidine) vs. position 3 (azetidine).
- Impact : Larger ring size may increase conformational flexibility but reduce ring strain compared to azetidine. The substitution position affects steric interactions with biological targets .
3-[(2-Chlorobenzyl)oxy]azetidine Hydrochloride
- CAS : 897019-60-2
- Key Differences : Chlorine substituent at the benzyl ortho position vs. fluorine at the meta position.
3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
Physicochemical Properties
Key Observations :
- The smaller azetidine ring (vs. piperidine) reduces molecular weight and may improve aqueous solubility.
- Fluorine’s lower atomic weight and electronegativity contribute to a lower $\log P$ compared to chlorinated analogues, favoring better pharmacokinetic profiles .
Biological Activity
3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its biological mechanisms, chemical properties, and relevant research findings.
- Molecular Formula : C₁₀H₁₂FNO
- CAS Number : 1185298-06-9
- Molecular Weight : 183.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological processes.
Interaction with Biological Targets
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can interact with cell surface receptors, influencing cellular signaling and gene expression .
Biological Activity and Applications
Research indicates that this compound has several promising applications in various fields:
1. Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in drug development aimed at treating neurological disorders due to its interaction with glutamate receptors, which are critical for synaptic transmission .
2. Biological Research
It serves as a valuable tool in studying enzyme interactions and protein modifications, contributing to the understanding of biochemical pathways.
3. Industrial Applications
In the chemical industry, it is utilized as a building block for synthesizing more complex molecules and specialty chemicals .
Case Studies and Research Findings
Several studies have highlighted the compound's biological effects:
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the benzyl group, influencing its reactivity and interaction with biological targets.
| Compound | Unique Features |
|---|---|
| 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride | Different fluorine position may alter receptor affinity and selectivity. |
| 3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride | Variations in binding properties could lead to different therapeutic applications. |
Q & A
Q. What in silico tools predict physicochemical properties relevant to drug-likeness?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
